4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and an azetidinyl group linked to a triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets like aromatase enzyme , acetylcholinesterase , and tubulin . These targets play crucial roles in various biological processes, including hormone synthesis, neurotransmission, and cell division, respectively.
Mode of Action
For instance, it could inhibit the activity of enzymes like aromatase or acetylcholinesterase , or interfere with the polymerization of tubulin .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect pathways related to hormone synthesis (via aromatase inhibition) , neurotransmission (via acetylcholinesterase inhibition) , and cell division (via tubulin interaction) .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties by forming hydrogen bonds with different targets .
Result of Action
Based on the potential targets, it can be inferred that the compound might have effects such as altering hormone levels (via aromatase inhibition) , affecting neurotransmission (via acetylcholinesterase inhibition) , and interfering with cell division (via tubulin interaction) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group via nucleophilic substitution. The azetidinyl group can be attached through a cyclization reaction involving a suitable precursor. The triazole ring is often introduced using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a pyrimidine-4-carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole-pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]pyrimidine
- **
Properties
IUPAC Name |
4-methoxy-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-10-4-9(11-7-12-10)15-5-8(6-15)16-13-2-3-14-16/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCWZOTOPIGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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